![molecular formula C10H16N2O5 B13743068 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate CAS No. 3452-65-1](/img/structure/B13743068.png)
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate typically involves the reaction of aziridine with ethylene glycol derivatives under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridine rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace the aziridine ring or other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the reactions, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers.
科学的研究の応用
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Materials Science: It is used in the synthesis of polymers and coatings due to its reactivity and ability to form cross-linked structures.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of cancer research.
作用機序
The mechanism of action of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine ring’s high strain energy facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzymes and disruption of cellular processes, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid derivatives: Studied for their potential as protein disulfide isomerase inhibitors.
Uniqueness
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is unique due to its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
特性
CAS番号 |
3452-65-1 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC名 |
2-[2-(aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O5/c13-9(11-1-2-11)16-7-5-15-6-8-17-10(14)12-3-4-12/h1-8H2 |
InChIキー |
CIQRDAIZBSGIMU-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)OCCOCCOC(=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
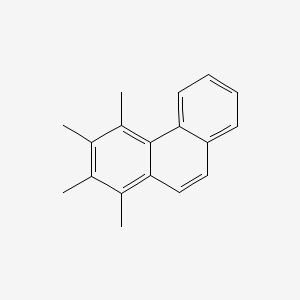
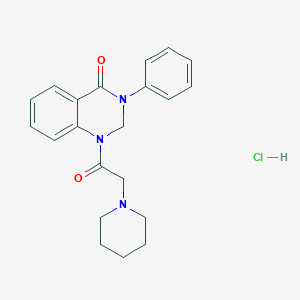
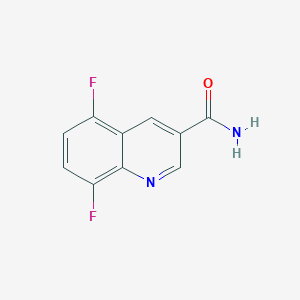
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
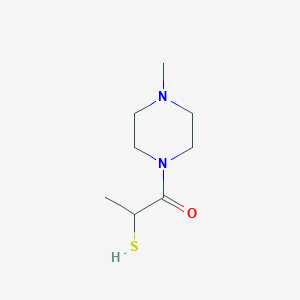
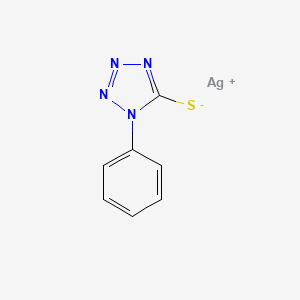
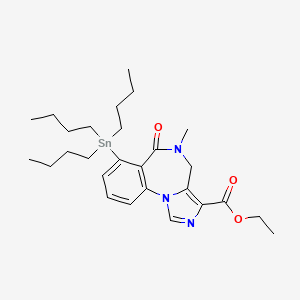
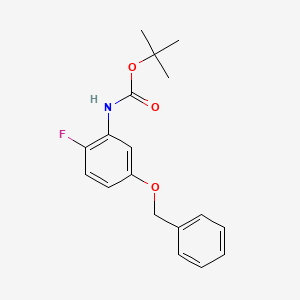
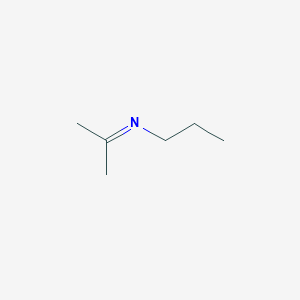
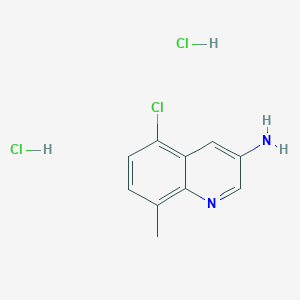
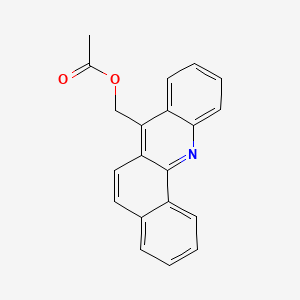
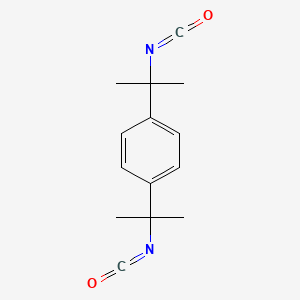
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
